molecular formula C10H13N3O5 B11777897 Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate

Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate

Cat. No.: B11777897
M. Wt: 255.23 g/mol
InChI Key: REYJNWJOSHKVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is a synthetic organic compound that belongs to the class of nitro-pyrrole derivatives This compound is characterized by the presence of a nitro group attached to a pyrrole ring, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Amidation: The carboxyl group on the pyrrole ring is converted to an amide using reagents such as ammonia or an amine.

    Esterification: The final step involves the esterification of the carboxamido group with methanol in the presence of an acid catalyst to form the butanoate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and optimize yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may affect cellular pathways such as signal transduction, gene expression, or metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: Similar structure but with a methyl group on the pyrrole ring.

    Methyl 4-nitro-1H-pyrrole-2-carboxylate: Lacks the butanoate ester group.

Uniqueness

Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is unique due to the presence of both the nitro group and the butanoate ester, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3O5

Molecular Weight

255.23 g/mol

IUPAC Name

methyl 4-[(4-nitro-1H-pyrrole-2-carbonyl)amino]butanoate

InChI

InChI=1S/C10H13N3O5/c1-18-9(14)3-2-4-11-10(15)8-5-7(6-12-8)13(16)17/h5-6,12H,2-4H2,1H3,(H,11,15)

InChI Key

REYJNWJOSHKVIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC(=CN1)[N+](=O)[O-]

Origin of Product

United States

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